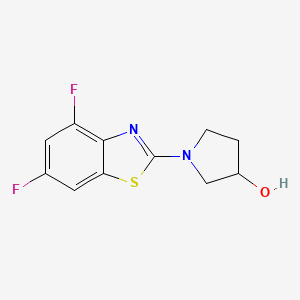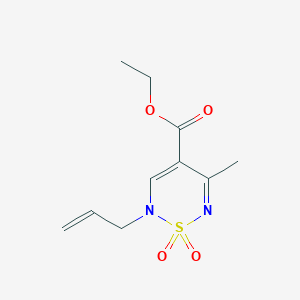![molecular formula C16H21N5OS2 B6471525 2-(methylsulfanyl)-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile CAS No. 2640956-30-3](/img/structure/B6471525.png)
2-(methylsulfanyl)-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylsulfanyl)-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile is a complex organic compound known for its potential applications in various scientific research fields, particularly in chemistry, biology, medicine, and industry. This compound has a unique structure characterized by a pyrimidine core substituted with piperidine and thiomorpholine moieties, which contribute to its diverse reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(methylsulfanyl)-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of a pyrimidine precursor, followed by the introduction of the methylsulfanyl and piperidinyl groups through nucleophilic substitution reactions. The thiomorpholine-4-carbonyl group is then incorporated using acylation reactions, and finally, the carbonitrile group is introduced via a cyanation reaction.
Industrial Production Methods: : In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature and pressure, the use of efficient catalysts, and precise stoichiometric measurements. Advanced purification techniques like chromatography and recrystallization are employed to isolate and purify the final product.
化学反応の分析
Types of Reactions: : 2-(methylsulfanyl)-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the thiomorpholine moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine moiety can participate in substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions: : Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (for hydrogenation reactions), acid or base catalysts (for substitution reactions).
Major Products: : Major products from these reactions vary depending on the specific reaction and conditions but can include oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
2-(methylsulfanyl)-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile has numerous applications across scientific disciplines:
Biology: : Investigated for its potential as a bioactive molecule, including its interactions with biological targets and effects on cellular processes.
Medicine: : Explored for its potential therapeutic properties, such as anticancer, antiviral, or antimicrobial activities.
Industry: : Utilized in the production of specialized chemicals, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(methylsulfanyl)-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit or activate certain enzymes or receptors, leading to changes in biochemical pathways and cellular functions. These interactions are often mediated by the compound's ability to form stable complexes with proteins or nucleic acids, affecting their structure and activity.
類似化合物との比較
Similar Compounds: : Similar compounds include:
2-(methylsulfanyl)pyrimidine derivatives.
4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine derivatives.
Pyrimidine-5-carbonitrile derivatives.
Each of these compounds shares structural similarities but may exhibit different chemical properties and biological activities, making 2-(methylsulfanyl)-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile unique in its own right.
特性
IUPAC Name |
2-methylsulfanyl-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS2/c1-23-16-18-10-13(9-17)14(19-16)21-4-2-3-12(11-21)15(22)20-5-7-24-8-6-20/h10,12H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVDUOISCUSFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCCC(C2)C(=O)N3CCSCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471448.png)
![4-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471453.png)
![6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6471455.png)
![4-({1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6471461.png)

![N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471469.png)

![4-({1-[(5-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6471486.png)
![4-[1-(3-chloropyridin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471503.png)
![4-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471519.png)
![4,4,4-trifluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}butanamide](/img/structure/B6471526.png)
![4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B6471533.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6471544.png)
![5-chloro-6-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6471546.png)
